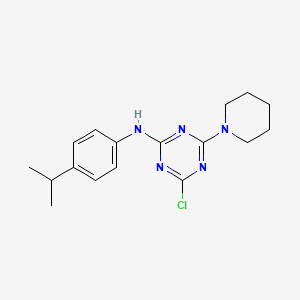

4-氯-N-(4-异丙苯基)-6-(1-哌啶基)-1,3,5-三嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-chloro-N-(4-isopropylphenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-amine and similar triazine derivatives typically involves one-pot, multi-component reactions. A notable method involves the reaction of cyanamide, aromatic aldehydes, and an amine (such as piperidine) under microwave irradiation conditions. This process benefits from its efficiency and the ability to produce compounds under neat conditions without the need for solvents, highlighting its green chemistry aspect. The structure of the synthesized compounds is confirmed through various spectroscopic methods including 1H-NMR, 13C-NMR, and mass spectrometry, and in some cases, X-ray diffraction (Sadek et al., 2023).

Molecular Structure Analysis

Investigations into the molecular structure of s-triazine derivatives incorporating various moieties such as pyrazole, piperidine, and aniline have been conducted. These studies utilize X-ray crystallography combined with Hirshfeld and DFT calculations to analyze intermolecular interactions and molecular packing. For example, the study of certain s-triazine derivatives revealed that H...H, N...H, and H...C contacts dominate their molecular interactions, indicating the significance of these contacts in the compound's stability and properties (Shawish et al., 2021).

Chemical Reactions and Properties

Triazine derivatives are known for their reactivity with various nucleophiles, including nitrogen, oxygen, and sulfur nucleophiles, in acidic mediums. This reactivity leads to the formation of products capable of further reactions, such as with cellulose in alkaline mediums, showcasing the versatility of triazine compounds in chemical synthesis and modifications (Renfrew, Phillips, & Bates, 2003).

Physical Properties Analysis

Triazine derivatives' physical properties, including thermal stability, are of interest in materials science. For instance, a blend of polypropylene with specific triazine compounds exhibits excellent anti-thermal oxidative performance, highlighting the potential of these compounds in enhancing the thermal stability of polymers (Ya & Cui, 2001).

Chemical Properties Analysis

The chemical properties of triazine derivatives, such as their potential in the formation of amides and esters, are noteworthy. The use of specific triazine compounds as condensing agents demonstrates their efficiency in forming these essential chemical groups, indicating the broad utility of triazine derivatives in organic synthesis and industrial chemistry (Kunishima et al., 1999).

科学研究应用

聚合物中的热稳定性和氧化稳定性类似于4-氯-N-(4-异丙苯基)-6-(1-哌啶基)-1,3,5-三嗪-2-胺的化合物已被研究用于增强聚合物的热稳定性和氧化稳定性。研究表明,当此类化合物与聚丙烯等聚合物混合时,表现出优异的抗热氧化性能(冯亚&崔勇,2001)。

抗高血压药1,2,4-三嗪的一些衍生物与本化合物具有结构相似性,已被研究作为抗高血压药的潜力。这些化合物在动物研究中显示出降低血压的有希望的结果(Meyer等人,1989)。

晶体结构分析三嗪衍生物的晶体结构分析提供了对其分子构型的见解,这对于理解其化学性质和在各个领域的潜在应用至关重要(Jeon等人,2014)。

抗肿瘤活性一些1,2,4-三嗪衍生物已被合成并评估其潜在的抗癌活性,特别是对乳腺癌细胞的活性。这表明4-氯-N-(4-异丙苯基)-6-(1-哌啶基)-1,3,5-三嗪-2-胺在癌症治疗领域具有潜在的研究途径(Yurttaş等人,2014)

化学合成和改性该化合物的结构适合进行各种化学改性,使其成为合成各种化学改性衍生物的宝贵前体。这些衍生物可以针对特定应用进行定制,范围从聚合物科学到药物化学(金&金,1996)。

药理特性对类似三嗪衍生物的研究表明了一系列药理特性,包括止吐、镇静、镇痛和抗血清素作用。这表明4-氯-N-(4-异丙苯基)-6-(1-哌啶基)-1,3,5-三嗪-2-胺具有潜在的药用应用(Mattioda等人,1975)。

属性

IUPAC Name |

4-chloro-6-piperidin-1-yl-N-(4-propan-2-ylphenyl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN5/c1-12(2)13-6-8-14(9-7-13)19-16-20-15(18)21-17(22-16)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11H2,1-2H3,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDDPPFUBNNSLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5507147.png)

![5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5507150.png)

![4-(3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5507157.png)

![N-methyl-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5507171.png)

![4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5507176.png)

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5507184.png)

![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)

![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)

![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)